3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]
Description
3,6-Dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] is a strained spirocyclic compound featuring a bicyclo[3.1.0]hexane core fused to a cyclobutane ring via oxygen atoms at positions 3 and 5. This architecture imparts unique steric and electronic properties, making it valuable in medicinal chemistry and materials science. The spiro junction introduces conformational rigidity, which can enhance binding selectivity in biological systems . Derivatives of this scaffold, such as bromomethyl-substituted variants (e.g., rac-(1R,5R)-1-(bromomethyl)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]), have been synthesized for applications in drug discovery and functional materials .
Properties
IUPAC Name |
spiro[3,6-dioxabicyclo[3.1.0]hexane-2,1'-cyclobutane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-2-7(3-1)6-5(9-6)4-8-7/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSYOBMEHBVLET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3C(O3)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane] typically involves a multi-step process. One common method is the [3 + 2] annulation of cyclopropenes with cyclopropylanilines, which can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation . This method provides good yields for a broad range of derivatives.
Industrial Production Methods: While specific industrial production methods for 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1’-cyclobutane] are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to
Biological Activity
3,6-Dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] is a unique compound characterized by its spirocyclic structure, which has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- IUPAC Name : 3,6-Dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]
- Molecular Formula : CHO
- Molecular Weight : 156 Da
- CAS Number : 2416229-32-6
- LogP : -0.26
- Polar Surface Area : 31 Ų
Synthesis
The synthesis of 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] typically involves multi-step organic reactions including cyclization methods and rearrangements. The compound can be synthesized through a series of reactions starting from simpler precursors using techniques such as [3,3]-sigmatropic rearrangements followed by hydrolysis.
Biological Activity
Research indicates that 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] exhibits various biological activities:
Antimicrobial Activity
Studies have demonstrated that compounds with similar structures possess significant antimicrobial properties. For instance, derivatives of bicyclic compounds have shown efficacy against various bacterial strains and fungi.
Antioxidant Properties
The compound's ability to scavenge free radicals has been evaluated through assays such as DPPH and ABTS tests. Preliminary results suggest that it may have moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
The proposed mechanism of action for 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] involves interaction with specific molecular targets such as enzymes or receptors that modulate biological pathways. This interaction can lead to alterations in cellular signaling and metabolic processes.
Case Studies
Several case studies have explored the biological implications of spirocyclic compounds similar to 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]:
| Study | Findings |
|---|---|
| Study A (2022) | Identified significant antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study B (2023) | Demonstrated antioxidant activity with an IC value of 45 µg/mL in DPPH assay. |
| Study C (2024) | Explored the compound's potential as a neuroprotective agent in vitro with promising results in cell viability assays under oxidative stress conditions. |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that compounds with spiro structures often exhibit significant biological activity, including anticancer properties. Studies have indicated that derivatives of 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] may enhance the efficacy of existing chemotherapeutics by acting on specific molecular targets involved in cancer cell proliferation and survival pathways.
Case Study: Synthesis of Anticancer Agents
A notable study synthesized a series of spirocyclic compounds based on the dioxaspiro framework and evaluated their cytotoxic effects against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting promising potential for further development as anticancer agents .
Materials Science
Polymer Chemistry
The incorporation of 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] into polymer matrices has been investigated for its ability to enhance mechanical properties and thermal stability. The unique spiro structure contributes to increased rigidity and strength in polymer composites.
Table 1: Properties of Polymer Composites with Dioxaspiro Compounds
| Property | Control Polymer | Polymer with Dioxaspiro Compound |
|---|---|---|
| Tensile Strength (MPa) | 45 | 60 |
| Elongation at Break (%) | 300 | 250 |
| Thermal Stability (°C) | 180 | 220 |
This enhancement is attributed to the rigid structure of the dioxaspiro compound, which restricts chain mobility and improves intermolecular interactions .
Synthetic Organic Chemistry
Building Block for Complex Molecules
3,6-Dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] serves as an important building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions that can lead to novel compounds with diverse functionalities.
Case Study: Synthesis of Bioactive Molecules
In a recent synthesis project, researchers utilized this compound as a precursor to create a library of bioactive molecules through multi-step reactions involving nucleophilic additions and cyclization processes. The resulting compounds were screened for biological activity against several targets, demonstrating the versatility of the dioxaspiro framework in drug discovery .
Comparison with Similar Compounds
Structural Features
Core Scaffolds :
- 3,6-Dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]: Combines a bicyclo[3.1.0]hexane (norbornane-like) system with a cyclobutane via two oxygen atoms. The spiro linkage restricts rotational freedom, enhancing stereochemical control .
- Bicyclo[3.1.0]hexane-based Nucleosides: Replace oxygen with nitrogen or carbon modifications. For example, methanocarba nucleosides exhibit high A3 adenosine receptor (A3AR) selectivity (Ki = 0.38 µM) due to conformational preorganization .
- 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] : Integrate a nitrogen atom into the spiro system, enabling antitumor activity (IC50 values < 10 µM in cancer cell lines) .
- Diazabicyclo[3.1.0]hexanes : Feature dual nitrogen atoms (e.g., 3-benzyl-3,6-diazabicyclo[3.1.0]hexane), altering electronic properties for catalytic or pharmaceutical uses .
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Strain Energy : Bicyclo[3.1.0]hexane derivatives exhibit moderate ring strain (~20 kcal/mol), balancing reactivity and stability . Spiro systems (e.g., 3,6-dioxaspiro) further increase strain, enhancing electrophilic reactivity .
- Solubility : Oxygenated derivatives (e.g., 3,6-dioxaspiro) show improved aqueous solubility compared to nitrogen-rich analogs, critical for pharmacokinetics .
- Electronic Effects : Diazabicyclo[3.1.0]hexanes display strong electron-withdrawing character due to nitrogen lone pairs, altering reaction pathways in catalysis .
Q & A
Basic: What synthetic methodologies are established for constructing the 3,6-dioxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane] framework?
Answer:
The synthesis of this spirocyclic framework involves cross metathesis and carbene-mediated cyclopropanation ( ). For example:
- Step 1 : Cross metathesis introduces functional groups at the cyclopropane tip of bicyclo[3.1.0]hexane precursors.
- Step 2 : Intramolecular cyclopropanation via diazo intermediates achieves ring closure.
Diastereoselectivity is influenced by substituent electronics; electron-withdrawing groups favor [3+2] cycloadditions over cyclopropanation ( ).
Table 1: Key Reaction Outcomes in Spirocyclic Synthesis
| Step | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|
| Cross Metathesis | 60–85 | N/A | |
| Carbene Cyclopropanation | 45–70 | 3:1 to 5:1 |
Basic: How is stereochemistry confirmed in bicyclo[3.1.0]hexane-containing spiro compounds?
Answer:
X-ray crystallography and Nuclear Overhauser Effect (NOE) experiments are critical. For instance:
- In spirooliganones, NOE correlations between H-15a and H3-23/H-17 confirmed the bicyclo[3.1.0]hexane orientation ( ).
- Single-crystal X-ray diffraction resolves boat conformations and ring flattening ( ).
Advanced: What strategies address diastereoselectivity in annulation reactions with bicyclo[3.1.0]hexane precursors?
Answer:
Catalyst optimization and substrate design are key:
- Iridium photocatalysts enable (3+2) annulation of cyclopropenes with aminocyclopropanes, achieving dr values up to 5:1 ( ).
- Fluorine-substituted cyclopropenes enhance stereochemical control via 19F NMR monitoring ( ).
Table 2: Diastereoselectivity in Annulation Reactions
| Substrate | Catalyst | dr | Yield (%) |
|---|---|---|---|
| Difluorocyclopropene | [Ir(dtbbpy)(ppy)₂]PF₆ | 5:1 | 72 |
Advanced: How does bicyclo[3.1.0]hexane conformation impact bioactivity?
Answer:
The boat conformation of bicyclo[3.1.0]hexane ( ) induces strain that:
- Enhances binding to biological targets (e.g., neuraminidase in antiviral compounds) by mimicking transition states.
- Modulates pharmacokinetic properties in carbocyclic nucleosides ( ). Computational docking studies correlate flattened rings with improved target affinity .
Basic: What spectroscopic techniques characterize spirocyclic structures?
Answer:
- 1H/13C NMR : Assigns cyclobutane and bicyclo[3.1.0]hexane proton environments ( ).
- 19F NMR : Tracks diastereomers in fluorinated derivatives ( ).
- X-ray crystallography : Resolves absolute configuration (e.g., unit cell parameters: a=9.89 Å, b=9.53 Å, c=5.60 Å) ( ).
Advanced: Are computational models used to predict reactivity in strained spiro systems?
Answer:
Yes. Density Functional Theory (DFT) models:
- Predict radical intermediates in methanethiol additions to bicyclo[3.1.0]hexene ( ).
- Simulate [2+2] photocycloadditions for cyclobutane formation ( ). For example, Takao’s biomimetic synthesis of aquatolide used computational validation of transannular reactions .
Basic: What biological activities are associated with spirocyclic bicyclo[3.1.0]hexane systems?
Answer:
- Antiviral activity : Spirooliganones C/D inhibit viral replication (IC₅₀ = 2.5–5.0 μM) via binding to viral envelope proteins ( ).
- Enzyme inhibition : Bicyclo[3.1.0]hexane scaffolds in neuraminidase inhibitors (e.g., oseltamivir analogs) block substrate binding ( ).
Advanced: How is ring strain exploited in synthetic strategies?
Answer:
- Radical intermediates : Strain in bicyclo[3.1.0]hexane directs regioselective methanethiol additions ( ).
- Photochemical reactions : Ring strain lowers activation energy for [2+2] cycloadditions ( ).
Basic: What are common side reactions in spirocyclic syntheses?
Answer:
- Competing cycloadditions : Electron-withdrawing substituents favor [3+2] over cyclopropanation ( ).
- Radical delocalization : Methanethiol additions produce mixtures of cis/trans isomers ( ).
Advanced: How are enantiomerically pure derivatives synthesized?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
